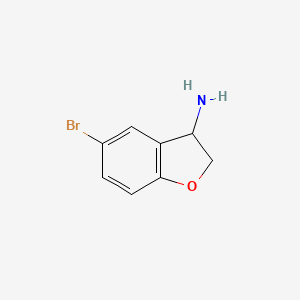

5-Bromo-2,3-dihydro-3-benzofuranamine

Vue d'ensemble

Description

5-Bromo-2,3-dihydro-3-benzofuranamine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antitumorale

Les composés benzofuraniques ont montré de fortes activités antitumorales . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer.

Propriétés antibactériennes

Les dérivés du benzofurane ont démontré des propriétés antibactériennes . Cela suggère qu'ils pourraient être utilisés dans la création de nouveaux antibiotiques.

Effets antioxydants

Ces composés se sont également avérés avoir des activités antioxydantes . Cela pourrait les rendre utiles dans le traitement des maladies causées par le stress oxydatif.

Applications antivirales

Les composés benzofuraniques ont montré des activités antivirales . Cela suggère des applications potentielles dans le développement de médicaments antiviraux.

Traitement de l'hépatite C

Un composé benzofuranique macrocyclique récemment découvert a montré une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace pour la maladie de l'hépatite C .

Agents anticancéreux

De nouveaux composés squelettiques de benzothiophène et de benzofurane ont été développés et utilisés comme agents anticancéreux .

Synthèse de dérivés benzofuraniques complexes

Les dérivés du benzofurane sont utilisés dans la synthèse de composés benzofuraniques complexes . Ces composés ont une large gamme d'applications en chimie médicinale.

Préparation de la coenzyme Q

5-Bromo-2,3-dihydro-3-benzofuranamine pourrait potentiellement être utilisé dans la synthèse de la coenzyme Q , un composé qui joue un rôle crucial dans la production d'énergie dans les cellules.

Mécanisme D'action

Target of Action

Benzofuran compounds, which include 5-bromo-2,3-dihydro-3-benzofuranamine, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

It is known that benzofuran derivatives can interact with various targets, leading to a variety of biological effects .

Biochemical Pathways

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

A liquid chromatography-triple quadrupole mass spectrometry (lc-ms/ms) method was developed for the simultaneous determination of a similar compound and its active metabolite in rat plasma , suggesting that similar methods could be used to study the pharmacokinetics of this compound.

Result of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Analyse Biochimique

Biochemical Properties

5-Bromo-2,3-dihydro-3-benzofuranamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and contributing to its biological effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, benzofuran derivatives have been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade under certain conditions, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate the activity of enzymes involved in oxidative stress pathways, thereby influencing the production of reactive oxygen species and antioxidant defenses . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, this compound may accumulate in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTALTPLRPQESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585664 | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-79-5 | |

| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)